6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol
CAS No.: 42487-69-4
Cat. No.: VC21293878
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42487-69-4 |
---|---|
Molecular Formula | C10H15N3O |
Molecular Weight | 193.25 g/mol |
IUPAC Name | 4-methyl-2-piperidin-1-yl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C10H15N3O/c1-8-7-9(14)12-10(11-8)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14) |
Standard InChI Key | MONLCVZETJZNSP-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=O)N=C(N1)N2CCCCC2 |
SMILES | CC1=CC(=O)NC(=N1)N2CCCCC2 |
Canonical SMILES | CC1=CC(=O)N=C(N1)N2CCCCC2 |
Introduction
Chemical Structure and Properties
Structural Features
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol features a pyrimidine heterocyclic core with three key substituents that define its chemical identity and reactivity profile. The pyrimidine ring serves as the foundation, containing two nitrogen atoms at positions 1 and 3 that contribute to the compound's basic properties. The methyl group at position 6 adds lipophilicity and may influence the electronic distribution within the molecule. The piperidin-1-yl group at position 2 introduces a saturated nitrogen-containing heterocycle that could enhance binding interactions with biological targets. Finally, the hydroxyl group at position 4 serves as a potential hydrogen bond donor and acceptor, which may be critical for interactions with proteins or other biological molecules.
This structural arrangement distinguishes 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol from related compounds such as the 6-methyl-2,4-diamino-pyrimidine derivatives mentioned in patent literature, which contain amino groups at positions 2 and 4 instead of piperidin-1-yl and hydroxyl groups . The presence of these specific functional groups contributes to the compound's unique chemical and physical properties that underlie its potential applications.
Physical and Chemical Properties
Based on analysis of related compounds and general principles of organic chemistry, 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol likely possesses the following physicochemical properties:
Property | Expected Value/Description |
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Molecular Formula | C10H15N3O |
Molecular Weight | 193.25 g/mol |
Physical State | Crystalline solid at room temperature |
Color | White to off-white |
Solubility | Moderately soluble in organic solvents (methanol, ethanol, DMSO); limited water solubility |
pKa | Approximately 9-10 for the 4-hydroxyl group |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 4 (three nitrogen atoms, one oxygen atom) |
Log P (Partition Coefficient) | Approximately 1.5-2.5 (estimated) |
The presence of the hydroxyl group at position 4 is a key feature that distinguishes this compound from some related structures mentioned in the search results. The hydroxyl group likely exists in tautomeric equilibrium with a keto form, which is common in 4-hydroxypyrimidines. This tautomerism may influence the compound's reactivity and binding properties in biological systems.
Synthesis Methods
General Approaches to Pyrimidine Synthesis
The synthesis of substituted pyrimidines like 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol typically involves nucleophilic aromatic substitution reactions on halogenated pyrimidine precursors. Based on information from the available search results, similar pyrimidine derivatives are synthesized through controlled substitution reactions that exploit the differential reactivity of leaving groups at various positions of the pyrimidine ring.
According to patent literature, the synthesis of related compounds involves specific "process for preparation" methods that have been documented and potentially optimized for industrial applications . These processes likely take advantage of the established reactivity patterns of pyrimidine rings, where positions 2, 4, and 6 are typically more susceptible to nucleophilic attack compared to positions 5.
Proposed Synthesis Route
A potential synthetic route for 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol might involve the following steps:
Step | Reaction | Reagents/Conditions | Rationale |
---|---|---|---|
1 | Starting material preparation | 2,4-dichloro-6-methylpyrimidine | Provides the core structure with appropriate leaving groups |
2 | Regioselective nucleophilic substitution | Piperidine, base (K₂CO₃ or Et₃N), polar aprotic solvent (DMF or acetonitrile), 40-60°C | Position 2 in pyrimidines is generally more reactive toward nucleophilic substitution than position 4 |
3 | Hydrolysis of 4-chloro group | Aqueous NaOH or KOH, elevated temperature (80-100°C) | Converts the remaining chlorine at position 4 to a hydroxyl group |
4 | Purification | Recrystallization from appropriate solvent or column chromatography | Removes impurities and side products |
This synthetic approach aligns with methods described for related compounds in the search results and follows established principles of heterocyclic chemistry. The fourth search result mentions "aromatic nucleophilic substitution" reactions involving related heterocyclic systems, which supports the viability of this approach for synthesizing 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol .
Structural Relationships with Similar Compounds
Comparison with Related Compounds
The search results provide information on several related compounds that share structural features with 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol:
These structural relationships provide context for understanding potential properties and applications of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol. The compound {[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine is particularly noteworthy as it shares the exact 6-methyl-2-(piperidin-1-yl)pyrimidine core but features a different substituent at position 4 .
Structure-Activity Relationships
Analysis of the structural variations among these related compounds suggests several potential structure-activity relationships that might apply to 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol:
The 6-methyl group appears to be a conserved structural feature across multiple bioactive pyrimidine derivatives, suggesting its importance for activity or stability. This methyl group may influence the electron density distribution within the pyrimidine ring and affect interactions with potential biological targets. The consistent presence of this group across multiple compounds in the search results suggests its functional significance .
The nitrogen-containing heterocyclic substituent at position 2 (piperidin-1-yl in our compound of interest) likely plays a crucial role in binding interactions with biological targets. The patent literature mentions 6-methyl-pyrimidine-2,4-diamine derivatives as "basic neutralising agents," suggesting that the basic nitrogen atoms contribute to this activity . By extension, the piperidin-1-yl group in 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol may confer similar properties.
The hydroxyl group at position 4 distinguishes our compound from some related structures and may be critical for specific hydrogen-bonding interactions. The presence of a similar 4-hydroxyl group in the compound "5-ethyl-6-methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4-ol" mentioned in the third search result suggests potential functional significance of this moiety .
The patent literature specifically mentions compositions containing 6-methyl-pyrimidine-2,4-diamine derivatives and "their uses as basic neutralising agents," suggesting potential applications in pharmaceutical formulations where pH control is important . By analogy, 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol might serve similar functions in appropriate contexts.
The fourth search result discusses "piperazine linked quinoline-pyrimidine hybrids" with "antimalarial activity against CQ-sensitive as well as CQ-resistant strain," indicating that certain heterocyclic compounds containing pyrimidine moieties exhibit significant antimalarial properties . While 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol has a different structure, the shared pyrimidine core suggests potential for similar activity.
Chemical and Research Applications
Beyond pharmaceutical applications, 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol may have value in various chemical and research contexts:
The compound's well-defined structure with multiple functional groups makes it potentially useful as a synthetic intermediate for more complex molecules. The presence of the hydroxyl group at position 4 provides a handle for further derivatization through various reactions such as esterification, etherification, or replacement with other functional groups.
As a reference compound, 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol could serve as a valuable standard for analytical purposes, structural elucidation studies, or comparative analyses of related compounds. The specific pattern of substitution on the pyrimidine ring creates a unique spectroscopic signature that could aid in the identification and characterization of similar structures.
Current Research and Future Directions
Current Research Trends
The patent literature's mention of "6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents" indicates ongoing research interest in optimizing both the synthesis and applications of such compounds .
The fourth search result's discussion of "piperazine linked quinoline-pyrimidine hybrids" for antimalarial activity reflects the current trend of developing hybrid molecules that combine multiple pharmacophores to enhance activity or address resistance issues . This approach could potentially be applied to 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol by incorporating it into larger molecular structures.
Future Research Directions
Several promising directions for future research on 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol can be identified:
Comprehensive characterization of physical, chemical, and biological properties would establish a solid foundation for further research. This would include:
Characterization Area | Techniques | Expected Outcomes |
---|---|---|
Structural confirmation | NMR spectroscopy, mass spectrometry, X-ray crystallography | Precise structural details, including bond lengths, angles, and conformation |
Physical properties | Differential scanning calorimetry, thermogravimetric analysis, solubility studies | Melting point, thermal stability, solubility profile in various solvents |
Chemical reactivity | Controlled reaction studies under various conditions | Understanding of reactivity patterns and stability |
Biological activity screening | In vitro assays against various biological targets | Identification of potential therapeutic applications |
Exploration of biological activities would be particularly valuable, especially given the antimalarial activity mentioned for related compounds . Specific investigations might include:
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Antimalarial activity against both drug-sensitive and drug-resistant Plasmodium strains
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Antimicrobial activity against various bacterial and fungal pathogens
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Enzyme inhibition studies to identify potential biochemical targets
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Cytotoxicity assessments to evaluate safety profiles
Structure optimization studies could build upon the basic 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol scaffold to develop derivatives with enhanced properties or activities. Potential modifications might include:
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Substitutions on the piperidine ring to modulate lipophilicity or introduce additional binding interactions
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Replacement of the 4-hydroxyl group with various other functionalities to investigate structure-activity relationships
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Introduction of additional substituents on the pyrimidine ring to fine-tune electronic properties
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Incorporation into larger molecular structures to create hybrid compounds with multiple modes of action
Synthesis and Characterization Methods
Advanced Synthetic Approaches
Building upon the basic synthetic route outlined earlier, several advanced approaches could be considered for optimizing the synthesis of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol:
Microwave-assisted synthesis could potentially accelerate the nucleophilic substitution reaction between the halogenated pyrimidine precursor and piperidine. This approach often reduces reaction times from hours to minutes while potentially improving yields and reducing side reactions. The controlled heating provided by microwave irradiation can be particularly beneficial for reactions involving heterocyclic compounds.
Flow chemistry techniques might offer advantages for scaling up the synthesis while maintaining precise control over reaction conditions. Continuous flow processes can enhance mixing efficiency, heat transfer, and reproducibility compared to batch processes. This approach could be particularly valuable for commercial production if the compound shows promising applications.
Green chemistry principles could be applied to develop more environmentally friendly synthetic routes. This might involve the use of water or green solvents instead of traditional organic solvents, catalytic rather than stoichiometric reagents, and processes that minimize waste generation. Such approaches align with current trends in sustainable chemistry and could enhance the commercial viability of the synthesis.
Analytical Characterization Techniques
Comprehensive characterization of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol would require a combination of complementary analytical techniques:
Analytical Technique | Information Provided | Significance |
---|---|---|
¹H and ¹³C NMR spectroscopy | Chemical shifts and coupling patterns of hydrogen and carbon atoms | Confirms structural integrity and purity |
2D NMR techniques (COSY, HSQC, HMBC) | Connectivity between atoms and through-space interactions | Establishes the precise substitution pattern |
Mass spectrometry | Molecular weight and fragmentation pattern | Confirms molecular formula and provides structural information |
Infrared spectroscopy | Functional group identification | Confirms presence of hydroxyl, C=N, and other key functionalities |
UV-vis spectroscopy | Electronic transitions | Provides information about the chromophore system |
X-ray crystallography | Three-dimensional structure | Definitive structural confirmation including absolute configuration |
Elemental analysis | Percentage composition of elements | Confirms purity and molecular formula |
These analytical techniques would provide complementary information about the structure, purity, and properties of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol, establishing a solid foundation for further research and potential applications.
Biological Activity Evaluation
In Vitro Assessment Methods
Evaluation of the biological activity of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol would typically begin with in vitro screening against various targets and systems:
Antimalarial activity assessment would be particularly relevant given the mention of such activity for related compounds in the search results . This would involve testing against laboratory strains of Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains, using standard assays such as the parasite lactate dehydrogenase (pLDH) assay or SYBR Green I-based fluorescence assay.
Antimicrobial screening against a panel of bacterial and fungal pathogens would help identify potential broad-spectrum activity. Standard methods like minimum inhibitory concentration (MIC) determination using broth microdilution techniques would be appropriate for this assessment.
Enzyme inhibition studies could identify potential biochemical targets. Given the structural features of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol, likely targets might include kinases, phosphatases, or other enzymes involved in cell signaling pathways.
Cytotoxicity evaluation against mammalian cell lines would provide preliminary safety information. Methods such as MTT or XTT assays, which measure cell viability based on metabolic activity, would be suitable for this purpose.
Structure-Activity Relationship Studies
Systematic structure-activity relationship studies would involve synthesizing a series of derivatives with controlled structural modifications and comparing their biological activities:
Structural Modification | Rationale | Expected Impact |
---|---|---|
Variation of substituents on piperidine | Modulates basicity and lipophilicity | May affect membrane permeability and target binding |
Replacement of 4-hydroxyl with other groups (amino, thiol, halogen) | Alters hydrogen bonding pattern | Could change selectivity for biological targets |
Introduction of substituents at position 5 | Creates additional interaction points | Might enhance binding affinity or specificity |
Modification of the pyrimidine ring to other heterocycles | Changes electronic distribution | Could reveal optimal heterocyclic system for activity |
These studies would provide valuable insights into which structural features are essential for activity and which can be modified to optimize properties such as potency, selectivity, and pharmacokinetics.
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